molecular formula C14H20N2O B2762579 N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide CAS No. 2094708-57-1

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide

Katalognummer B2762579
CAS-Nummer: 2094708-57-1
Molekulargewicht: 232.327
InChI-Schlüssel: FZMXRGMWDBEZJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signals in the nervous system. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various chronic pain conditions.

Wirkmechanismus

EMA401 works by selectively blocking the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which is involved in the regulation of pain signals in the nervous system. By blocking this receptor, EMA401 reduces the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and an increase in the expression of anti-inflammatory cytokines, such as interleukin-10. EMA401 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages for use in laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify, making it readily available for use in experiments. EMA401 has also been shown to be effective in reducing pain in a variety of preclinical models, making it a useful tool for studying the mechanisms of chronic pain. However, EMA401 has some limitations for use in laboratory experiments. It is a selective antagonist of the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which may limit its usefulness for studying other pain pathways. Additionally, EMA401 has not yet been extensively studied in all chronic pain conditions, which may limit its usefulness for studying these conditions.

Zukünftige Richtungen

There are several future directions for research on EMA401. One area of research is to further investigate the mechanisms of action of EMA401, including its effects on glial cells and cytokine expression. Another area of research is to investigate the potential use of EMA401 in combination with other drugs for the treatment of chronic pain. Additionally, further clinical trials are needed to investigate the safety and efficacy of EMA401 in a wider range of chronic pain conditions.

Synthesemethoden

EMA401 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-methylacetophenone with ethylmagnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with ethylamine to form the amine intermediate. The final step involves the reaction of the amine intermediate with prop-2-enoyl chloride to form EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, EMA401 has been shown to reduce pain behaviors and improve quality of life in animal models. EMA401 has also been shown to be effective in reducing pain in human clinical trials for various chronic pain conditions, including post-herpetic neuralgia, diabetic neuropathy, and osteoarthritis.

Eigenschaften

IUPAC Name

N-[2-(N-ethyl-3-methylanilino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-14(17)15-9-10-16(5-2)13-8-6-7-12(3)11-13/h4,6-8,11H,1,5,9-10H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXRGMWDBEZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C=C)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.